molecular formula C9H4Cl2N4 B6168316 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 1071166-44-3

4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B6168316
CAS No.: 1071166-44-3
M. Wt: 239.1
InChI Key:
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Description

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a 2,4-dichlorophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors can be employed to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific biological context and the target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1071166-44-3

Molecular Formula

C9H4Cl2N4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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